Cas no 1909313-70-7 (4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride)
4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride
- 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride
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- MDL: MFCD29763425
- Inchi: 1S/C10H9FN2.ClH/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10;/h1-4,6-7H,5H2,(H,12,13);1H
- InChI Key: SYPSLRNPHOBSFR-UHFFFAOYSA-N
- SMILES: C1NC=C(CC2=CC=CC(F)=C2)N=1.[H]Cl
4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263712-1g |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95% | 1g |
$1485.0 | 2023-09-14 | |
| Enamine | EN300-263712-5g |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95% | 5g |
$4309.0 | 2023-09-14 | |
| Enamine | EN300-263712-10g |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95% | 10g |
$6390.0 | 2023-09-14 | |
| Chemenu | CM418928-250mg |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95%+ | 250mg |
$888 | 2023-03-01 | |
| Chemenu | CM418928-1g |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95%+ | 1g |
$1765 | 2023-03-01 | |
| Ambeed | A1083951-1g |
4-[(3-Fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95% | 1g |
$1070.0 | 2024-07-28 | |
| Enamine | EN300-263712-0.05g |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95% | 0.05g |
$344.0 | 2024-06-18 | |
| Enamine | EN300-263712-0.1g |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95% | 0.1g |
$515.0 | 2024-06-18 | |
| Enamine | EN300-263712-0.25g |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95% | 0.25g |
$735.0 | 2024-06-18 | |
| Enamine | EN300-263712-0.5g |
4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride |
1909313-70-7 | 95% | 0.5g |
$1158.0 | 2024-06-18 |
4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride Suppliers
4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride
Introduction to 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride (CAS No. 1909313-70-7)
4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride (CAS No. 1909313-70-7) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to the imidazole class of heterocyclic organic compounds, which have garnered considerable attention due to their broad spectrum of biological activities. The presence of a fluorine atom at the 3-position of the phenyl ring and the imidazole core contributes to its distinctive chemical reactivity and pharmacological potential.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications, including drug formulation and bioavailability studies. The molecular structure of 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride consists of an imidazole ring linked to a benzyl group substituted with a fluorine atom. This configuration allows for multiple interactions with biological targets, such as enzymes and receptors, which are pivotal in modulating cellular processes.
In recent years, there has been growing interest in the development of novel compounds based on imidazole scaffolds due to their versatility in drug design. The fluorine atom at the 3-position of the phenyl ring is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This substitution often enhances metabolic stability, binding affinity, and overall bioactivity. The hydrochloride salt form further improves the compound's pharmacological profile by ensuring better dissolution and absorption rates in biological systems.
One of the most compelling aspects of 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride is its potential in the development of therapeutic agents targeting various diseases. Research has demonstrated that imidazole derivatives exhibit inhibitory effects on several key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. The fluorine-substituted phenyl ring enhances the compound's interaction with these targets, leading to more potent and selective pharmacological effects.
Recent studies have highlighted the role of 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride in modulating immune responses. The compound has shown promise in preclinical trials as an inhibitor of certain inflammatory pathways, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of this compound to interact with specific immune cell receptors without causing significant side effects underscores its therapeutic potential.
The synthesis of 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize the production process. These methods not only improve efficiency but also minimize waste generation, aligning with modern green chemistry principles.
In addition to its pharmaceutical applications, 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride has shown promise in material science research. Its unique structural features make it a valuable building block for designing novel materials with enhanced electronic and optical properties. Researchers are exploring its potential use in organic electronics, photovoltaic devices, and sensors due to its ability to form stable coordination complexes with metal ions.
The safety profile of 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride is another critical aspect that has been extensively studied. Preliminary toxicology studies indicate that the compound exhibits low toxicity at therapeutic doses, with minimal systemic side effects. However, further research is needed to fully understand its long-term safety implications. Comprehensive pharmacokinetic studies have revealed that the compound is rapidly absorbed after oral administration and exhibits moderate bioavailability.
The metabolic fate of 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride has been investigated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques. These studies have identified key metabolites formed through oxidative and conjugative pathways. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens.
The regulatory landscape for novel pharmaceutical compounds like 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride is stringent but well-defined. Regulatory agencies require extensive preclinical and clinical data to support the safety and efficacy of new drugs before they can be approved for human use. The ongoing research into this compound aims to gather comprehensive data that will facilitate regulatory submissions and expedite its path to clinical application.
In conclusion, 4-(3-fluorophenyl)methyl-1H-imidazole hydrochloride (CAS No. 1909313-70-7) represents a promising candidate for therapeutic development due to its unique structural features and biological activities. The presence of a fluorine atom at the 3-position of the phenyl ring enhances its pharmacological potential, while the hydrochloride salt form improves its solubility and bioavailability. Ongoing research continues to uncover new applications for this compound across various fields, including medicine and materials science.
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